molecular formula C18H16N4O4 B2673040 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methyl-3-nitrobenzamide CAS No. 946381-68-6

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methyl-3-nitrobenzamide

Cat. No.: B2673040
CAS No.: 946381-68-6
M. Wt: 352.35
InChI Key: GPJVSQZGAOXHIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methyl-3-nitrobenzamide” has been reported in the literature. For example, a new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings were synthesized and evaluated for their in vitro anti-HIV-1 activity .

Scientific Research Applications

Molecular Complex Formation and Co-crystal Solvates

Research on molecular complexes and solvates involving pyridyl bases and 4-aminobenzamide investigates the structural and thermochemical properties of these compounds. Studies have shown that co-crystal solvates can serve as alternative routes to prepare anhydrous co-crystals, offering new avenues for solid form development of active pharmaceutical ingredients (APIs) (Vangala, Chow, & Tan, 2013).

Stabilization of Conformations

Investigations into the conformational stability of pyrimidinyl compounds have demonstrated the importance of solvent interactions and molecular conformation in the solid state. For example, N-(pyrimidin-2-yl)pentafluorobenzamide exhibits a cis amide bond conformation, influenced by solvent-dependent conformational equilibriums (Forbes, Beatty, & Smith, 2001).

Synthesis and Evaluation of Pharmacological Activities

The synthesis of Schiff’s bases and 2-azetidinones from isonicotinyl hydrazones has been explored for their potential antidepressant and nootropic activities. This research highlights the CNS active potential of the 2-azetidinone skeleton, opening possibilities for developing potent and safe CNS active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Dimerization and Supramolecular Chemistry

Studies on ureidopyrimidones have revealed their strong dimerization capabilities via quadruple hydrogen bonding, emphasizing the ureidopyrimidone functionality as a valuable building block for supramolecular chemistry (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).

Anticancer and Antimicrobial Activities

Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives has shown significant antitumor activity against specific cancer cell lines, highlighting the potential of these compounds in cancer therapy. The structural modification of these molecules can lead to compounds with potent inhibitory activities (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Microwave-Assisted Synthesis and Biological Evaluation

The development of heterocyclic compounds through microwave-assisted synthesis has been explored for their insecticidal and antibacterial potential. This method offers a fast and efficient route to synthesize compounds with biological activities (Deohate & Palaspagar, 2020).

Properties

IUPAC Name

N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-10-7-8-21-15(9-10)19-12(3)16(18(21)24)20-17(23)13-5-4-6-14(11(13)2)22(25)26/h4-9H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJVSQZGAOXHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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